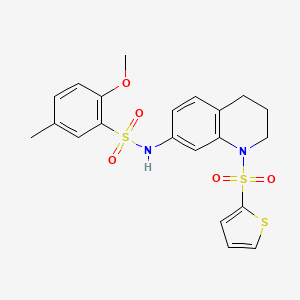
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O5S3 and its molecular weight is 478.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number: 898430-04-1) is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O5S3, with a molecular weight of 478.6 g/mol . The structure incorporates a tetrahydroquinoline moiety, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H22N2O5S3 |
| Molecular Weight | 478.6 g/mol |
| Sulfonamide Group | Present |
| Tetrahydroquinoline | Present |
Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it was found to possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Anticancer Potential
Research has demonstrated that compounds containing the tetrahydroquinoline structure can inhibit cancer cell proliferation. A study involving human cancer cell lines (such as MDA-MB-231 for breast cancer) showed that the compound exhibited cytotoxic effects, with IC50 values indicating effective growth inhibition at micromolar concentrations .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of protein kinases or other signaling molecules critical for tumor growth and metastasis .
Case Studies and Experimental Findings
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of the compound.
- Method : Disk diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones against E. coli and S. aureus, suggesting potent antibacterial properties.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay conducted on MDA-MB-231 cells.
- Results : IC50 was determined to be approximately 15 µM, indicating strong antiproliferative effects.
Summary of Findings
The biological activities of This compound highlight its potential as a lead compound in drug development:
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-7-10-19(28-2)20(13-15)30(24,25)22-17-9-8-16-5-3-11-23(18(16)14-17)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLTUYDCOZFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














